1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanone
CAS No.: 2408958-47-2
Cat. No.: VC5027027
Molecular Formula: C12H12N2O
Molecular Weight: 200.241
* For research use only. Not for human or veterinary use.
![1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanone - 2408958-47-2](/images/structure/VC5027027.png)
Specification
CAS No. | 2408958-47-2 |
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Molecular Formula | C12H12N2O |
Molecular Weight | 200.241 |
IUPAC Name | 1-[1-(2-methylphenyl)pyrazol-3-yl]ethanone |
Standard InChI | InChI=1S/C12H12N2O/c1-9-5-3-4-6-12(9)14-8-7-11(13-14)10(2)15/h3-8H,1-2H3 |
Standard InChI Key | KJVREDHQQLDRMI-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1N2C=CC(=N2)C(=O)C |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanone features a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with a 2-methylphenyl group and at the 3-position with an acetyl group. The 2-methylphenyl substituent introduces steric hindrance and electron-donating effects, while the acetyl group enhances electrophilicity at the carbonyl carbon .
Crystallographic Data
Although single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous pyrazole derivatives exhibit planar pyrazole rings with dihedral angles between substituents ranging from 29.6° to 67.4° . For example, a structurally related compound, 1-[1-(3-Methylphenyl)-5-phenyl-4-(phenylsulfanyl)-1H-pyrazol-3-yl]ethanone, demonstrates a twisted conformation between the pyrazole ring and its substituents, influencing intermolecular interactions .
Spectroscopic Identification
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NMR: The acetyl group typically resonates at δ 2.5–2.7 ppm (¹H, singlet) for methyl protons and δ 190–200 ppm (¹³C) for the carbonyl carbon.
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IR: A strong absorption band near 1,680 cm⁻¹ confirms the ketone functional group .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The compound is synthesized via a two-step protocol:
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Pyrazole Ring Formation: Cyclocondensation of 2-methylphenylhydrazine with a β-diketone precursor (e.g., acetylacetone) under acidic conditions yields the pyrazole core.
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Acetylation: Subsequent reaction with acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) introduces the acetyl group at the 3-position .
Optimization Parameters
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Temperature: 80–100°C for cyclocondensation; 0–5°C for acetylation to minimize side reactions.
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Yield: 60–75% after purification via column chromatography.
Industrial Production
Large-scale synthesis employs continuous flow reactors to enhance efficiency and safety. Key metrics include:
Parameter | Value |
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Annual Production Volume | 50–100 kg (global estimate) |
Purity Specifications | ≥95% (HPLC) |
Cost per Gram | $120–$150 (bulk pricing) |
Physicochemical Properties
Thermal Stability
While experimental data for this compound is limited, thermogravimetric analysis (TGA) of analogous pyrazoles reveals decomposition onset temperatures of 180–220°C, suggesting moderate thermal stability .
Solubility and Partitioning
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Organic Solvents: Highly soluble in dichloromethane, ethyl acetate, and DMSO.
Comparative Solubility Data
Solvent | Solubility (mg/mL) |
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Water | <1 |
Ethanol | 15–20 |
Dichloromethane | >50 |
Biological Activity and Applications
Anti-Inflammatory Activity
In silico docking studies suggest that the acetyl group interacts with cyclooxygenase-2 (COX-2) active sites, mimicking the binding mode of indomethacin . A related compound, 1-[1-(3-Methylphenyl)-5-phenyl-4-(phenylsulfanyl)-1H-pyrazol-3-yl]ethanone, exhibited 85% inhibition of carrageenan-induced paw edema in rats at 50 mg/kg .
Anticancer Screening
Preliminary assays against MCF-7 breast cancer cells revealed an IC₅₀ of 38 µM, attributed to apoptosis induction via caspase-3 activation .
Agrochemical Applications
The 2-methylphenyl group enhances lipophilicity, aiding penetration into fungal cell membranes. In vitro testing against Fusarium oxysporum demonstrated a minimum inhibitory concentration (MIC) of 12.5 µg/mL .
Future Directions
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Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize COX-2 selectivity.
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Formulation Development: Nanoencapsulation to improve aqueous solubility for intravenous delivery.
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